2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
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Description
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Canonical (TRPC) family of ion channels, specifically TRPC3, TRPC6, and TRPC7 . These channels are non-selective cation channels that are mainly permeable to Ca2+ ions .
Mode of Action
The compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . This activation leads to an influx of Ca2+ ions into the cell, which can trigger various downstream cellular responses.
Biochemical Pathways
The activation of TRPC channels and the subsequent influx of Ca2+ ions can affect several biochemical pathways. For instance, TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The activation of TRPC channels by this compound can have several cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons . Additionally, it can influence cell proliferation, migration, and differentiation in various cell types .
Properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-23-11-6-5-9-21(23)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)22-10-7-8-19(2)20(22)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYEZIQQPWHHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.